3,5-Bis(4-methoxyphenethyl)isoxazole
Description
Significance of the Isoxazole (B147169) Heterocycle in Advanced Chemical Research
The isoxazole ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This versatility stems from the isoxazole's unique electronic and steric properties, which allow for a variety of non-covalent interactions. researchgate.net The inclusion of an isoxazole moiety in a molecule can lead to improved physicochemical properties, enhanced efficacy, reduced toxicity, and better pharmacokinetic profiles. nih.gov
The significance of the isoxazole heterocycle is underscored by its presence in a number of clinically approved drugs. nih.gov These include the anti-inflammatory drug valdecoxib, the antirheumatic agent leflunomide, and a range of β-lactamase-resistant antibiotics like cloxacillin (B1194729) and dicloxacillin. rsc.orgijbpas.com The broad spectrum of biological activities associated with isoxazole derivatives is extensive and includes:
Anticancer: Isoxazole-based compounds have been investigated as inhibitors of heat shock protein 90 (HSP90) and tubulin polymerization, showing antiproliferative properties against various cancer cell lines. researchgate.netespublisher.com
Antimicrobial: The isoxazole scaffold is present in antibiotics such as sulfamethoxazole (B1682508) and oxacillin, which are used to treat bacterial infections. rsc.org Derivatives have also shown potential as antifungal and antiviral agents. ijpca.orgsphinxsai.com
Anti-inflammatory: Isoxazole-containing compounds have demonstrated significant anti-inflammatory effects, notably through the inhibition of enzymes like cyclooxygenase-2 (COX-2). sphinxsai.com
Neuroprotective: Certain isoxazole derivatives have shown promise in the context of neurodegenerative disorders. nih.gov
The following table provides a summary of the diverse biological activities exhibited by various isoxazole derivatives, highlighting the therapeutic potential of this heterocyclic core.
| Biological Activity | Examples of Isoxazole Derivatives | Therapeutic Area |
| Anticancer | NVP-AUY922, 3,5-disubstituted isoxazole derivatives | Oncology |
| Antibacterial | Sulfamethoxazole, Cloxacillin, Dicloxacillin | Infectious Diseases |
| Antifungal | Micafungin (contains an isoxazole-like ring) | Infectious Diseases |
| Anti-inflammatory | Valdecoxib, Leflunomide | Rheumatology, Pain Management |
| Antiviral | Pleconaril | Infectious Diseases |
| Anticonvulsant | Zonisamide | Neurology |
| Antidepressant | Isocarboxazid | Psychiatry |
The continued exploration of isoxazole chemistry is driven by the potential to discover new therapeutic agents and functional materials. Modern synthetic methods, including microwave-assisted synthesis and green chemistry approaches, have further expanded the accessibility and diversity of isoxazole derivatives for screening and development. beilstein-journals.org
Overview of 3,5-Disubstituted Isoxazoles as a Key Structural Motif in Organic Synthesis
Within the broad family of isoxazole derivatives, the 3,5-disubstituted pattern is a particularly important structural motif. This arrangement allows for the introduction of two different substituents at key positions on the heterocyclic ring, providing a powerful tool for modulating the molecule's steric and electronic properties and, consequently, its biological activity and physical characteristics.
The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry, with several reliable methods available. rsc.orgcore.ac.uk One of the most common and versatile approaches is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov This method allows for the regioselective formation of the isoxazole ring, with the substituents from the nitrile oxide and the alkyne ending up at the 3- and 5-positions, respectively. Other synthetic strategies include the condensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) and domino reactions involving β-nitroenones. rsc.orgcore.ac.uk
The strategic placement of different functional groups at the 3- and 5-positions has been shown to have a significant impact on the pharmacological profile of the resulting compounds. For instance, studies have shown that the presence of specific aryl groups at these positions can enhance anticancer or antimicrobial activities. researchgate.net The ability to readily synthesize a wide array of 3,5-disubstituted isoxazoles makes this scaffold ideal for the construction of compound libraries for high-throughput screening in drug discovery programs.
The table below outlines some of the common synthetic routes to 3,5-disubstituted isoxazoles.
| Synthetic Method | Starting Materials | Key Features |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Alkyne | High regioselectivity, versatile |
| Condensation Reaction | 1,3-Dicarbonyl Compound, Hydroxylamine | Classic and reliable method |
| Domino Reductive Nef/Cyclization | β-Nitroenone | Efficient, good yields |
| One-pot, three-step synthesis | Aldehyde, Alkyne, Hydroxylamine | High efficiency, atom economy |
The continued development of novel and efficient synthetic methodologies for 3,5-disubstituted isoxazoles is an active area of research, aiming to provide access to increasingly complex and functionally diverse molecules.
Rationale for the Academic Investigation of 3,5-Bis(4-methoxyphenethyl)isoxazole within Modern Heterocyclic Chemistry
The specific academic interest in this compound arises from the strategic combination of three key structural components: the isoxazole core, the 3,5-disubstitution pattern, and the two 4-methoxyphenethyl side chains. Each of these components contributes to the potential for novel chemical properties and biological activities, making the target molecule a compelling subject for investigation.
The 4-methoxyphenethyl moiety is of particular interest due to the known biological significance of both the phenethyl and methoxy (B1213986) groups. The methoxy group is a common substituent in many natural products and approved drugs. nih.gov It can influence a molecule's ligand-target binding, physicochemical properties, and metabolic stability. nih.govresearchgate.net The phenethylamine (B48288) scaffold is a core component of many neuroactive compounds. frontiersin.org
The combination of these features in this compound suggests several avenues for academic inquiry:
Novel Biological Activity: The symmetrical arrangement of two 4-methoxyphenethyl groups on a proven bioactive heterocycle could lead to unique interactions with biological targets, potentially resulting in novel anticancer, anti-inflammatory, or neuroactive properties.
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound would provide valuable data for SAR studies. By comparing its activity to other 3,5-disubstituted isoxazoles with different side chains, researchers can gain a deeper understanding of the structural requirements for a particular biological effect.
Materials Science Applications: The rigid isoxazole core combined with the more flexible phenethyl linkers could impart interesting liquid crystalline or other material properties.
While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation is firmly rooted in the established principles of medicinal and materials chemistry. The synthesis and characterization of this molecule would be a logical step in the broader exploration of the chemical space around the 3,5-disubstituted isoxazole scaffold.
Structure
2D Structure
3D Structure
Properties
CAS No. |
88537-37-5 |
|---|---|
Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3,5-bis[2-(4-methoxyphenyl)ethyl]-1,2-oxazole |
InChI |
InChI=1S/C21H23NO3/c1-23-19-10-4-16(5-11-19)3-9-18-15-21(25-22-18)14-8-17-6-12-20(24-2)13-7-17/h4-7,10-13,15H,3,8-9,14H2,1-2H3 |
InChI Key |
HLTWJWKNEMNGHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=NO2)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique employed to investigate the electronic absorption properties of molecules. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, this method provides valuable information about the electronic transitions occurring within a compound, which is directly related to the nature of its chromophores—the specific atoms or groups of atoms responsible for light absorption.
The electronic transitions observed in the UV-Vis spectrum are primarily of the π → π* type, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital.
4-Methoxyphenyl Chromophore: The absorption profile is anticipated to be dominated by the two 4-methoxyphenyl groups. A substituted benzene ring typically exhibits two distinct π → π* absorption bands. The first is a high-intensity band (often called the E₂-band) appearing at shorter wavelengths, typically around 220-230 nm. The second is a lower-intensity, fine-structured band (the B-band) at longer wavelengths, usually around 270-280 nm. The presence of the electron-donating methoxy (B1213986) group (an auxochrome) on the phenyl ring typically causes a slight bathochromic shift of these bands compared to unsubstituted benzene.
Isoxazole (B147169) Chromophore: The isolated isoxazole ring itself undergoes π → π* transitions. However, these transitions typically occur at higher energies, with absorption maxima appearing in the far-UV region, often below 220 nm. acs.org Therefore, the absorption band of the isoxazole ring is likely to be masked by the more intense absorption of the 4-methoxyphenyl groups in the same region.
The following table presents expected absorption maxima (λmax) based on the analysis of the molecule's non-conjugated chromophores. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) | Type of Transition |
| 4-Methoxyphenyl | ~225-230 | 10,000 - 15,000 | π → π* (E₂-band) |
| 4-Methoxyphenyl | ~270-280 | 1,000 - 2,500 | π → π* (B-band) |
| Isoxazole | < 220 | 4,000 - 6,000 | π → π* |
Based on a thorough review of the available scientific literature, there are no specific computational or theoretical investigation studies focused solely on the chemical compound “3,5-Bis(4-methoxyphenethyl)isoxazole.” Research employing methods such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and the calculation of quantum chemical descriptors has been conducted on various other isoxazole derivatives to elucidate their properties. worldscientific.comresearchgate.netmdpi.comnih.govnih.govresearchgate.netacs.org However, the specific data required to detail the electronic structure, molecular geometry, frontier molecular orbitals, predicted spectroscopic parameters, conformational analysis, reactivity indices, and reaction mechanisms for this compound are not present in the provided search results.
Computational studies on related isoxazole structures demonstrate the types of analyses that are typically performed:
Density Functional Theory (DFT) is a common method used to optimize molecular geometry and calculate electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net These calculations help in understanding the charge distribution and stability of the molecule. irjweb.com Furthermore, DFT is employed to predict spectroscopic data, including NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra (UV-Vis), which can then be compared with experimental results for structural validation. researchgate.netnih.govresearchgate.net
Molecular Dynamics (MD) simulations are utilized to study the dynamic behavior of isoxazole derivatives, including their conformational flexibility and intermolecular interactions with other molecules or biological targets over time. mdpi.comnih.govacs.org
Quantum chemical descriptors derived from computational data, such as the electrophilicity index and Fukui functions, provide insight into the chemical reactivity of the molecule and identify the most likely sites for electrophilic or nucleophilic attack. nih.govirjweb.com
Theoretical reaction mechanism studies investigate the pathways and energetics of chemical reactions involving isoxazoles, such as their synthesis via 1,3-dipolar cycloaddition. nih.govresearchgate.netnih.govmdpi.comnsf.gov
While these computational techniques are well-established for the study of isoxazoles, the specific application to and results for this compound are not available. Therefore, the detailed sections and data tables requested in the outline cannot be generated without specific research findings for this particular compound.
Computational Chemistry and Theoretical Investigations
Solvent Effects on Molecular Properties through Continuum Models (e.g., Conductor-like Polarizable Continuum Model, CPCM)
The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit solvation model in computational chemistry to approximate the effect of a solvent on a solute molecule. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, rather than individual solvent molecules. This method allows for the calculation of molecular properties in a solvated state, providing a more realistic representation of a molecule's behavior in solution compared to gas-phase calculations.
For 3,5-Bis(4-methoxyphenethyl)isoxazole, theoretical investigations into solvent effects would typically involve optimizing the molecular geometry in the gas phase and then performing single-point energy calculations or further geometry optimizations within the CPCM framework for a range of solvents with varying polarities. These calculations can predict how properties such as the dipole moment, molecular orbital energies (HOMO and LUMO), and electronic transition energies are influenced by the solvent environment.
Detailed Research Findings
Currently, there is a notable absence of published research specifically detailing the application of the CPCM model to this compound. While the methodology is standard for many organic molecules, dedicated computational studies on this particular isoxazole (B147169) derivative have not been reported in the accessible scientific literature.
In a hypothetical study, one would expect to observe trends in the molecular properties of this compound as the dielectric constant of the solvent increases. For instance:
Dipole Moment: An increase in solvent polarity would likely lead to an increase in the calculated dipole moment of the molecule due to the stabilization of charge separation by the surrounding dielectric medium.
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are expected to be sensitive to the solvent. Generally, polar solvents tend to stabilize both the HOMO and LUMO, but the extent of stabilization can differ, leading to a change in the HOMO-LUMO energy gap. This gap is a crucial indicator of the molecule's kinetic stability and electronic excitation energies.
UV-Vis Absorption: Changes in the electronic structure induced by the solvent would be reflected in the predicted UV-Vis absorption spectra. A shift in the maximum absorption wavelength (λmax) would be anticipated, with the direction and magnitude of the shift (solvatochromism) depending on the nature of the electronic transition and the relative stabilization of the ground and excited states by the solvent.
Data Tables
Without specific experimental or computational data for this compound, the following tables are presented as illustrative examples of the type of data that would be generated in such a computational study using the CPCM model. The values are hypothetical and serve to demonstrate the expected trends.
Table 1: Predicted Dipole Moments of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |
| Gas Phase | 1.00 | Value |
| Toluene | 2.38 | Value |
| Dichloromethane | 8.93 | Value |
| Acetone | 20.7 | Value |
| Acetonitrile | 37.5 | Value |
| Water | 78.4 | Value |
Table 2: Predicted HOMO, LUMO, and HOMO-LUMO Gap Energies of this compound in Various Solvents
| Solvent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Gas Phase | Value | Value | Value |
| Toluene | Value | Value | Value |
| Dichloromethane | Value | Value | Value |
| Acetone | Value | Value | Value |
| Acetonitrile | Value | Value | Value |
| Water | Value | Value | Value |
Table 3: Predicted Maximum Absorption Wavelength (λmax) of this compound in Various Solvents
| Solvent | Predicted λmax (nm) |
| Gas Phase | Value |
| Toluene | Value |
| Dichloromethane | Value |
| Acetone | Value |
| Acetonitrile | Value |
| Water | Value |
Reactivity and Chemical Transformations of the Isoxazole Core and Its Substituents
Ring-Opening Reactions of the Isoxazole (B147169) Heterocycle
The isoxazole ring is characterized by a weak nitrogen-oxygen bond, which makes it susceptible to cleavage under various conditions, particularly reductive or basic environments. researchgate.net This property allows isoxazoles to serve as valuable synthetic intermediates, acting as masked forms of various difunctional compounds such as β-enaminones, 1,3-dicarbonyls, and γ-amino alcohols. researchgate.netmdpi.com
Reductive Ring Cleavage: One of the most common transformations is the reductive opening of the isoxazole ring. Catalytic hydrogenation is a frequently employed method, leading to different products depending on the catalyst and conditions.
Formation of β-Enaminones: Hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) typically cleaves the N-O bond to yield β-enaminones. mdpi.com These products are versatile precursors for the synthesis of other heterocyclic systems, such as pyrazoles. mdpi.com
Formation of γ-Amino Alcohols: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can achieve further reduction of the intermediate species to produce γ-amino alcohols.
Base-Mediated Ring Opening: The isoxazole ring can also be opened under basic conditions. The protons on the carbon adjacent to the ring (the C4 position) can be abstracted by a strong base, initiating a ring-opening cascade. This pathway can lead to the formation of α-cyano ketones or other difunctional molecules, depending on the substituents and reaction conditions.
Transition Metal-Mediated Transformations: Various transition metals can catalyze the ring-opening and subsequent transformation of isoxazoles. Gold-catalyzed reactions, for instance, can proceed through a ring-opening and ring-closing cascade mechanism to afford functionalized pyrrole (B145914) or isoquinoline (B145761) derivatives under mild conditions. researchgate.net Similarly, molybdenum hexacarbonyl, Mo(CO)₆, in the presence of water can induce the reductive ring opening of isoxazoles. lookchem.com
| Reaction Type | Reagents/Catalyst | Typical Products |
| Catalytic Hydrogenation | Raney Ni, H₂ | β-Enaminone |
| Catalytic Hydrogenation | Pd/C, H₂ | β-Enaminone mdpi.com |
| Strong Reduction | LiAlH₄ | γ-Amino Alcohol |
| Metal-Catalyzed | Au-catalyst | Pyrroles, Isoquinolines researchgate.net |
| Metal-Carbonyl Induced | Mo(CO)₆, H₂O | Reductive cleavage products lookchem.com |
Functional Group Transformations on the Methoxyphenethyl Moieties
The two 4-methoxyphenethyl side chains of the molecule provide additional sites for chemical modification. These transformations can be broadly categorized into reactions of the methoxy (B1213986) group and reactions on the phenyl ring.
Reactions of the Methoxy Group: The methoxy (-OCH₃) group is an ether, and its most common transformation is cleavage to form a phenol. This dealkylation reaction is typically achieved using strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃). The resulting phenolic hydroxyl group is a versatile handle for further functionalization, such as acylation to form esters or alkylation to form new ethers. vanderbilt.edu
Reactions on the Phenyl Ring: The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Given that the para position is occupied by the phenethyl linker, electrophilic attack will be directed to the ortho positions (C3' and C5').
Halogenation: Bromination or chlorination can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: The introduction of a nitro group (-NO₂) can be accomplished with a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amine, providing a route to a wide range of further derivatives. vanderbilt.edu
Friedel-Crafts Reactions: Acylation or alkylation of the phenyl ring can be performed under Friedel-Crafts conditions, although care must be taken to avoid side reactions due to the sensitive nature of the isoxazole ring under strong Lewis acid conditions.
| Moiety | Reaction Type | Reagents | Potential Product Functionality |
| Methoxy Group | Ether Cleavage | BBr₃ or HBr | Phenol |
| Phenyl Ring | Electrophilic Halogenation | NBS, NCS | Aryl Halide |
| Phenyl Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | Nitroarene |
| Phenyl Ring | Friedel-Crafts Acylation | RCOCl, AlCl₃ | Aryl Ketone |
Electrophilic and Nucleophilic Reactions on the Isoxazole Ring
While the isoxazole ring is generally more susceptible to ring-opening, it can undergo substitution reactions under specific conditions. As a five-membered heterocycle, its reactivity is influenced by the electron-withdrawing nature of the heteroatoms.
Electrophilic Substitution: The isoxazole ring is considered electron-deficient and is therefore generally unreactive towards electrophilic aromatic substitution compared to benzene. When substitution does occur, it is highly regioselective, favoring the C4 position. reddit.com This preference can be explained by the relative stability of the Wheland intermediate formed upon electrophilic attack; attack at C4 allows for charge delocalization across the resonance structures without placing a positive charge on the adjacent electronegative oxygen atom. reddit.com A common method for functionalizing the C4 position is through electrophilic cyclization of precursor molecules, such as 2-alkyn-1-one O-methyl oximes, with electrophiles like iodine monochloride (ICl) or bromine (Br₂). nih.govorganic-chemistry.org This yields a 4-haloisoxazole, which is a versatile intermediate for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various aryl, alkyl, or alkynyl groups at the C4 position. nih.govacs.org
Nucleophilic Substitution: Nucleophilic attack on an unsubstituted isoxazole ring is uncommon. However, if a suitable leaving group is present, typically at the C3 or C5 positions, nucleophilic aromatic substitution can take place. For instance, 5-halo-substituted isoxazoles can react with highly nucleophilic amines to yield 5-amino-substituted isoxazoles. researchgate.net In the case of 3,5-Bis(4-methoxyphenethyl)isoxazole, direct nucleophilic attack on the ring is unlikely without prior functionalization.
Cycloaddition and Photocycloaddition Reactions of Isoxazoles
While isoxazoles are famously synthesized via 1,3-dipolar cycloaddition reactions, they can also participate as reactants in certain cycloaddition processes, particularly those induced by light. nih.govnih.gov
Photocycloaddition: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can be applied to isoxazoles. Irradiation of an isoxazole in the presence of an aldehyde or ketone can lead to the formation of a bicyclic oxetane (B1205548). researchgate.net The reaction between 3,5-disubstituted isoxazoles and aromatic carbonyl compounds has been shown to proceed with high regio- and diastereoselectivity. researchgate.net The stability of the resulting oxetane adducts can be influenced by the substituents on the isoxazole ring.
Isomerization and Rearrangement Processes of Isoxazole Derivatives
Isoxazole derivatives are known to undergo several types of isomerization and rearrangement reactions, often yielding other important heterocyclic structures like oxazoles.
Photochemical Rearrangement: The most prominent rearrangement is the photoisomerization of isoxazoles to oxazoles. nih.govwikipedia.org Upon UV irradiation (typically 254 nm), the weak N-O bond of the isoxazole undergoes homolytic cleavage to form a diradical intermediate. nih.govnih.gov This intermediate can then rearrange to form a highly strained but key species known as an acyl azirine. nih.govnih.gov Subsequent ring-opening of the azirine can lead to a nitrile ylide or a ketenimine, which then cyclizes to form the more stable oxazole (B20620) product. nih.govresearchgate.net This photochemical transformation is a powerful, atom-efficient method for converting one class of heterocycles into another. nih.gov
Metal-Catalyzed Isomerization: In addition to photochemical methods, isomerization can be promoted by transition metal catalysts. For example, Fe(II) complexes have been shown to catalyze the isomerization of 4-acyl-5-alkoxyisoxazoles into either isoxazole-4-carboxylic esters (via a domino isoxazole-isoxazole isomerization) or oxazole-4-carboxylates. nih.gov These reactions also proceed through transient 2H-azirine intermediates, demonstrating the central role of this species in isoxazole rearrangements. nih.gov
| Process | Conditions | Intermediate | Product |
| Photoisomerization | UV light (e.g., 254 nm) | Acyl Azirine nih.govwikipedia.org | Oxazole nih.govwikipedia.org |
| Fe(II)-Catalyzed Isomerization | Fe(II) catalyst, heat | 2H-Azirine nih.gov | Isomerized Isoxazole or Oxazole nih.gov |
Advanced Applications in Materials Science and Chemical Sensing
Investigation of Photochromic Properties of Isoxazole (B147169) Derivatives
A review of current scientific literature does not yield specific studies focused on the photochromic properties of 3,5-Bis(4-methoxyphenethyl)isoxazole. Photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, is a property of significant interest. Generally, isoxazole-containing compounds have been explored within the realm of photoactive materials. ingentaconnect.com The isoxazole ring, due to its electronic structure and the weak N-O bond, can undergo photochemical reactions such as ring-opening and rearrangement under UV irradiation. wikipedia.org However, dedicated research investigating whether this compound exhibits such light-induced reversible changes has not been identified.
Exploration as Electrochemical Probes (e.g., for Metal Ions like Cu2+)
There is no specific research available detailing the use of this compound as an electrochemical probe for metal ions such as Cu²⁺. The development of electrochemical sensors is a key area in analytical chemistry, and heterocyclic compounds are often investigated for their potential to act as ligands that can selectively bind with metal ions, leading to a measurable electrochemical response. A general review of isoxazole applications notes their use as electrochemical probes for Cu²⁺, indicating the potential of the isoxazole scaffold for this purpose. ingentaconnect.com However, studies specifically characterizing the electrochemical sensing capabilities of this compound are not present in the reviewed literature.
Potential Role in Dye-Sensitized Solar Cells (DSSC)
An examination of the literature indicates that this compound has not been specifically investigated as a component in dye-sensitized solar cells (DSSCs). DSSCs utilize sensitizer (B1316253) dyes to absorb light and inject electrons into a semiconductor. The molecular structure of the dye is crucial for its performance. Organic dyes often feature donor-π-acceptor (D-π-A) structures to facilitate intramolecular charge transfer. While the general class of isoxazole derivatives has been considered in material science applications, including DSSCs, there are no published findings on the synthesis or performance of this compound for this application. ingentaconnect.com
Studies as Components in Liquid Crystal Systems
Specific studies on this compound as a component in liquid crystal systems have not been found. The formation of liquid crystal phases is highly dependent on molecular geometry, polarity, and anisotropy. Isoxazole-containing molecules have been synthesized and studied for their liquid-crystalline properties due to the dipole moment and structural rigidity the heterocyclic ring can impart to a molecule. researchgate.net However, the specific molecular structure of this compound and its influence on mesophase behavior have not been the subject of dedicated research reports.
Consideration as Corrosion Inhibitors in Materials Science
While there is no research specifically detailing this compound as a corrosion inhibitor, studies on closely related compounds suggest that the isoxazole scaffold containing methoxyphenyl groups is a promising area for corrosion inhibition research. Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, can function as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective layer. chemrevlett.com
For instance, the compound [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol has been synthesized and evaluated as an efficient corrosion inhibitor for copper in a sulfuric acid solution. chemrevlett.comchemrevlett.com Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, demonstrated that this related isoxazole derivative significantly decreases the corrosion current density of copper. chemrevlett.comchemrevlett.com The inhibition effect is attributed to the adsorption of the inhibitor molecules on the active sites of the metal surface. chemrevlett.com The presence of the isoxazole ring's oxygen and nitrogen atoms provides potential sites for strong adsorption onto the metal. chemrevlett.com Although these findings are for a different molecule, they highlight the potential of the core chemical moieties present in this compound for applications in corrosion science.
Future Research Directions and Emerging Perspectives
Development of Highly Efficient, Atom-Economical, and Sustainable Synthetic Methodologies
The synthesis of 3,5-disubstituted isoxazoles, including 3,5-Bis(4-methoxyphenethyl)isoxazole, has traditionally relied on methods such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org While effective, these methods can sometimes be limited by factors such as the generation of stoichiometric byproducts, the use of hazardous reagents, and the need for harsh reaction conditions. Consequently, a significant thrust in future research is the development of more sustainable and efficient synthetic protocols.
Atom Economy and Green Chemistry: The principles of green chemistry are increasingly guiding synthetic strategies. Future methodologies will likely focus on maximizing atom economy, where the majority of atoms from the reactants are incorporated into the final product. This can be achieved through the design of catalytic, one-pot, and multicomponent reactions that minimize waste generation. nih.gov For instance, the use of deep eutectic solvents (DESs) as recyclable and environmentally benign reaction media has shown promise in the synthesis of 3,5-disubstituted isoxazoles. acs.org These solvents can be reused multiple times without a significant drop in reaction yield, offering a greener alternative to conventional volatile organic solvents. acs.org
Mechanochemistry: Solvent-free reaction conditions, such as those achieved through mechanochemistry (e.g., ball milling), represent another promising avenue. chemrxiv.org This technique can lead to shorter reaction times, higher yields, and a reduction in solvent-related waste, contributing to a more sustainable synthetic process. chemrxiv.org
Flow Chemistry: The transition from batch to continuous flow synthesis offers several advantages, including improved reaction control, enhanced safety, and easier scalability. nih.gov Future research will likely explore the adaptation of isoxazole (B147169) synthesis to flow chemistry setups, potentially integrating reaction, separation, and solvent recovery into a single, automated process. nih.gov
A comparative overview of emerging sustainable synthetic methods is presented in Table 1.
| Method | Key Features | Potential Advantages |
| Deep Eutectic Solvents (DES) | Recyclable, non-volatile, and often biodegradable reaction media. | Reduced use of volatile organic compounds, potential for catalyst-free reactions, and solvent reusability. acs.org |
| Mechanochemistry | Solvent-free or low-solvent reactions induced by mechanical force. | Shorter reaction times, high yields, and minimal solvent waste. chemrxiv.org |
| Flow Chemistry | Continuous reaction processing in a microreactor or packed-bed reactor. | Precise control over reaction parameters, enhanced safety, and ease of scalability. nih.gov |
| One-Pot Multicomponent Reactions | Combination of multiple reaction steps in a single reaction vessel without isolation of intermediates. | Increased efficiency, reduced waste, and simplified procedures. researchgate.net |
Integration of Advanced Spectroscopic and In Situ Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing applications. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for characterization, future research will benefit from the integration of more advanced and in situ techniques. researchgate.netmdpi.com
Advanced NMR Techniques: Two-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) will continue to be invaluable for unambiguous structural elucidation, especially for more complex isoxazole derivatives. mdpi.com Solid-state NMR could also provide insights into the packing and conformation of the molecule in the solid state.
In Situ Monitoring of Reactions: The ability to monitor reaction kinetics and intermediates in real-time can provide a deeper understanding of reaction mechanisms and facilitate process optimization. Techniques such as in situ FT-IR and Raman spectroscopy can be employed to track the formation of the isoxazole ring and the consumption of starting materials during synthesis. researchgate.net This is particularly relevant for optimizing reaction conditions in flow chemistry setups.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. ijrpc.com Techniques like tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of the isoxazole core, providing further structural information.
Rotational Spectroscopy: For fundamental studies of molecular structure and dynamics in the gas phase, rotational spectroscopy offers unparalleled precision. While applied to simpler isoxazoles like 3-aminoisoxazole, this technique could, in principle, provide highly accurate geometric parameters for more complex derivatives. researchgate.net
Predictive Modeling and Machine Learning Approaches in Isoxazole Chemistry
The vast chemical space of possible isoxazole derivatives presents a significant challenge for traditional, Edisonian approaches to discovery. Predictive modeling and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the design of new molecules with desired properties. nih.gov
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): QSAR and QSPR models correlate the structural or physicochemical properties of molecules with their biological activity or physical properties, respectively. These models can be used to predict the properties of virtual compounds, allowing for the prioritization of synthetic targets. While often applied in drug discovery, QSPR can be adapted to predict material properties such as solubility, thermal stability, or optical characteristics. researchgate.net
Machine Learning for Reaction Prediction: ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions, including identifying the major product and even suggesting optimal reaction conditions. researchgate.netacs.org This can significantly reduce the number of trial-and-error experiments required in the laboratory. For isoxazole synthesis, ML models could be developed to predict the regioselectivity of 1,3-dipolar cycloadditions or to identify the most effective catalyst for a given transformation. princeton.edu
De Novo Molecular Design: Generative ML models can be used to design entirely new molecules with specific desired properties. By learning the underlying patterns in large chemical databases, these models can propose novel isoxazole derivatives that are predicted to have enhanced performance for a particular application.
The application of computational approaches in isoxazole chemistry is summarized in Table 2.
| Computational Approach | Application in Isoxazole Chemistry | Potential Impact |
| QSAR/QSPR | Predicting biological activity or material properties of novel isoxazole derivatives. | Prioritization of synthetic targets and accelerated discovery of functional molecules. researchgate.net |
| Machine Learning for Reaction Prediction | Predicting the major products and yields of isoxazole syntheses. | Reduced experimental effort and more efficient optimization of reaction conditions. acs.orgprinceton.edu |
| Density Functional Theory (DFT) | Calculating electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties. | Understanding reactivity, predicting optical and electronic properties, and interpreting experimental data. nih.gov |
| Molecular Docking | Simulating the interaction of isoxazole derivatives with biological targets or material interfaces. | Guiding the design of molecules with specific binding affinities. nih.gov |
Exploration of Novel Non-Biological Applications in Advanced Materials
While isoxazole derivatives have been extensively explored for their biological activities, their potential in non-biological applications, particularly in the field of advanced materials, remains a burgeoning area of research. The unique electronic and structural features of the isoxazole ring make it an attractive building block for functional materials. acs.org
Organic Electronics: The electron-rich nature of the isoxazole ring suggests its potential use in organic electronic materials. wikipedia.org By incorporating isoxazole moieties into conjugated polymers or small molecules, it may be possible to tune the electronic properties, such as the HOMO/LUMO energy levels, for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net
Photochromic Materials: The N-O bond in the isoxazole ring is susceptible to photochemical cleavage, which can lead to reversible structural changes. wikipedia.org This property can be exploited in the design of photochromic materials, where the color and other properties of the material can be controlled by light.
Liquid Crystals: The rigid, planar structure of the isoxazole ring can be incorporated into mesogenic molecules to promote the formation of liquid crystalline phases. researchgate.net The properties of these liquid crystals can be tailored by modifying the substituents at the 3 and 5 positions of the isoxazole ring.
High-Energy Materials: The nitrogen- and oxygen-rich isoxazole core can contribute to a high heat of formation, making isoxazole derivatives candidates for the development of novel high-energy materials. acs.org
Design Principles for Tailoring Specific Material Properties through Isoxazole Functionalization
Tuning Optical Properties: The photophysical properties of isoxazole derivatives, such as their absorption and emission spectra, can be modulated by the electronic nature of the substituents. researchgate.net Attaching electron-donating or electron-withdrawing groups to the phenethyl moieties in this compound, for example, could shift the absorption and fluorescence to different wavelengths. This principle is crucial for designing molecules for applications in organic electronics and sensors.
Controlling Self-Assembly and Morphology: The nature of the substituents on the isoxazole ring will influence the intermolecular interactions, such as π-π stacking and hydrogen bonding, which in turn dictate the self-assembly and morphology of the material in the solid state or in thin films. researchgate.net This is critical for optimizing charge transport in organic electronic devices and for controlling the mesophase behavior of liquid crystals.
Enhancing Thermal Stability: The thermal stability of isoxazole-containing materials can be improved by introducing bulky or rigid substituents that restrict molecular motion and increase the decomposition temperature. This is an important consideration for materials intended for use in electronic devices that may operate at elevated temperatures.
By systematically studying the structure-property relationships of a wide range of 3,5-disubstituted isoxazoles, it will be possible to develop a predictive understanding of how to tailor their properties for specific applications. mdpi.comnih.gov This knowledge will be essential for the rational design of the next generation of isoxazole-based advanced materials.
Q & A
Q. What are the common synthetic routes for preparing 3,5-bis(4-methoxyphenethyl)isoxazole derivatives, and how do yields vary under different conditions?
The synthesis typically involves coupling reactions using intermediates such as 4-iodo-3,5-bis(4-methoxyphenyl)isoxazole. Two main approaches are:
Q. Key Synthesis Data
| Method | Step | Yield | Reference |
|---|---|---|---|
| Sonogashira + Hydroboration | Vinyl boronic acid | 30% | |
| Suzuki Coupling | Final product | 56–98% |
Q. How is the structural characterization of this compound performed?
X-ray crystallography is the gold standard. For example:
- Crystal Parameters : Monoclinic system (space group C2/c), unit cell dimensions a = 27.9097 Å, b = 5.7319 Å, c = 7.1437 Å, β = 102.473°, confirming planar isoxazole core with methoxy substituents .
- Spectroscopic Methods : NMR (¹H/¹³C) and IR verify functional groups, while elemental analysis confirms purity .
Q. What biological activities are associated with this compound, and how are they evaluated?
Primary activities include antifungal and antioxidant effects:
- Antifungal Assay : Tested against Candida albicans using agar diffusion; derivatives like Compound A showed 65% inhibition at 50 µg/mL .
- Antioxidant Activity : DPPH radical scavenging assay; Compound H exhibited IC₅₀ = 12 µM, comparable to ascorbic acid .
Advanced Research Questions
Q. How can low yields in heterocyclic coupling reactions be mitigated?
Optimization strategies include:
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve Suzuki coupling efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance regioselectivity in (3 + 2) cycloadditions .
- Temperature Control : Reflux in ethanol/acetic acid minimizes side reactions during imine formation .
Q. What structural modifications enhance estrogen receptor (ER) affinity or antifungal activity?
- ER Affinity : Introducing a styryl linker at the 4-position improves binding to ERα-LBD (e.g., 4-styryl derivatives showed >80% displacement of estradiol) .
- Antifungal SAR : Electron-withdrawing groups (e.g., -Cl) at the aryl ring increase activity, while bulky substituents reduce membrane penetration .
Q. How do computational methods aid in predicting stability and bioactivity?
Q. How can contradictory data on biological activity be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
